molecular formula C10H8F4N2 B13046881 (3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile

(3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B13046881
M. Wt: 232.18 g/mol
InChI Key: GBALNZYXZXHKDU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile is a chiral aminopropanenitrile derivative featuring a fluorinated aromatic ring. Its molecular formula is C₁₀H₈F₄N₂, with a molecular weight of 232.18 g/mol. The compound’s structure includes a 5-fluoro substituent and a 3-trifluoromethyl group on the phenyl ring, coupled with a nitrile and an amino group on the propanenitrile backbone.

Properties

Molecular Formula

C10H8F4N2

Molecular Weight

232.18 g/mol

IUPAC Name

(3S)-3-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H8F4N2/c11-8-4-6(9(16)1-2-15)3-7(5-8)10(12,13)14/h3-5,9H,1,16H2/t9-/m0/s1

InChI Key

GBALNZYXZXHKDU-VIFPVBQESA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)F)[C@H](CC#N)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C(CC#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-3-(trifluoromethyl)benzaldehyde and (S)-alanine.

    Formation of Intermediate: The aldehyde group of 5-fluoro-3-(trifluoromethyl)benzaldehyde is reacted with (S)-alanine under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired (3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its functional groups.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluoro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The most relevant structural analog is (3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile (CAS 754214-90-9), which shares the (3S)-aminopropanenitrile core but differs in aromatic substituents. Below is a detailed comparison:

Property (3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile (3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile
Molecular Formula C₁₀H₈F₄N₂ C₉H₈BrClN₂
Molecular Weight 232.18 g/mol 259.53 g/mol
Aromatic Substituents 5-fluoro, 3-trifluoromethyl 5-bromo, 2-chloro
Electron Effects Strong electron-withdrawing (F, CF₃) Moderate electron-withdrawing (Br, Cl)
Lipophilicity (Predicted) High (due to CF₃) Moderate (Br/Cl less lipophilic than CF₃)
Steric Bulk Moderate (CF₃ is compact) Higher (Br/Cl are larger atoms)

Functional Implications

Reactivity :

  • The trifluoromethyl group in the target compound enhances metabolic stability and electronegativity compared to bromo/chloro substituents in the analog. This may improve binding affinity in enzyme inhibition or receptor interactions.
  • The fluorine atom at position 5 offers a balance of electronegativity and small atomic size, reducing steric hindrance relative to bromine.

Synthetic Applications :

  • The Parchem analog (CAS 754214-90-9) is used as a chiral building block in pharmaceuticals, suggesting similar applications for the target compound. However, the CF₃ group in the latter may complicate synthesis due to its strong inductive effects.

The CF₃ group could further enhance bioavailability or target selectivity.

Biological Activity

(3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile, a compound of increasing interest in pharmaceutical research, exhibits notable biological activities, particularly as a potential therapeutic agent. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of (3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile is C11H8F6N2C_{11}H_{8}F_{6}N_{2}, with a molecular weight of approximately 282.19 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity by influencing the electronic properties and lipophilicity of the molecule.

Research indicates that this compound functions primarily as a kinase inhibitor, specifically targeting glycogen synthase kinase 3 beta (GSK-3β). GSK-3β plays a crucial role in various cellular processes, including metabolism, cell differentiation, and apoptosis. Inhibition of GSK-3β has therapeutic implications for conditions such as cancer and neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that (3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile exhibits significant inhibitory activity against GSK-3β. The compound's IC50 values have been reported in the nanomolar range, indicating potent activity.

Table 1: Biological Activity Data

CompoundTarget EnzymeIC50 (nM)
(3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrileGSK-3β360

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective properties of the compound in models of neurodegeneration. The results indicated that it could reduce neuronal cell death induced by oxidative stress, highlighting its potential for treating neurodegenerative diseases.
  • Cytotoxicity Assessment : In assessing cytotoxicity, (3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile demonstrated minimal cytotoxic effects on normal cells, suggesting a favorable therapeutic window for further development.

Structure-Activity Relationships (SAR)

The introduction of various substituents on the phenyl ring has been explored to optimize the biological activity of this compound. The trifluoromethyl group significantly enhances potency compared to its non-fluorinated analogs due to increased lipophilicity and altered electronic distribution.

Table 2: SAR Analysis

SubstituentBiological Activity
HydrogenReduced potency
FluorineIncreased potency
TrifluoromethylHighest potency

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.